1-(2-ethylphenyl)propan-2-ol
Description
Contextualization within Aryl-Substituted Propanol (B110389) Chemistry
Aryl-substituted propanols are a significant class of organic compounds characterized by a propanol backbone attached to an aromatic ring system. The position of the hydroxyl group and the substitution pattern on the aryl ring give rise to a vast array of isomers with diverse chemical and physical properties. These compounds are of considerable interest in various fields of chemical research, including medicinal chemistry and material science.
Research into aryl-substituted propanols has revealed their potential as key intermediates in the synthesis of pharmaceuticals. For instance, certain 1-aryl-3-substituted propanol derivatives have been investigated for their antimalarial properties. The structural features of the aryl group and the substitution on the propanol chain are crucial in determining their biological activity.
Furthermore, the study of aryl-substituted secondary alcohols is prominent in the field of asymmetric catalysis. The development of methods for the enantioselective synthesis of these chiral alcohols is a key area of research, as the stereochemistry often dictates the compound's efficacy in biological systems. Kinetic resolution and asymmetric hydrogenation are common strategies employed to obtain enantiomerically pure aryl-substituted alcohols.
Rationale for Focused Investigation of 1-(2-Ethylphenyl)propan-2-ol
A focused investigation into this compound can be justified from several scientific perspectives, primarily stemming from its specific structural features. The presence of an ethyl group at the ortho position of the phenyl ring introduces steric and electronic effects that can significantly influence the molecule's reactivity and interaction with biological targets compared to its meta- or para-substituted isomers.
The rationale for its study can be broken down as follows:
Asymmetric Synthesis: The chiral center at the second carbon of the propanol chain makes this compound a candidate for studies in enantioselective synthesis. Research in this area would aim to develop catalysts and methods for producing the (R) and (S) enantiomers with high purity, which are valuable building blocks for more complex chiral molecules.
Intermediate for Novel Compounds: Like other aryl-propanols, it could serve as a precursor for the synthesis of new chemical entities. The ortho-ethyl group offers a unique structural motif that could lead to compounds with novel pharmacological or material properties.
Structure-Activity Relationship (SAR) Studies: In the context of medicinal chemistry, the synthesis and biological evaluation of this compound and its derivatives would contribute to a deeper understanding of how the ortho-ethyl substitution pattern influences biological activity. This is crucial for the rational design of new therapeutic agents.
Scope and Objectives of Research on this compound
Given the limited direct research, the scope and objectives for future investigation of this compound would be foundational. The primary goal would be to establish a comprehensive chemical and pharmacological profile of the compound.
Key Research Objectives would include:
Development of Efficient Synthetic Routes: To design and optimize synthetic pathways for the preparation of racemic and enantiomerically pure this compound. This would involve exploring different catalytic systems and reaction conditions.
Detailed Spectroscopic and Structural Characterization: To fully characterize the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For the chiral compound, X-ray crystallography of a suitable derivative would be invaluable for determining its absolute configuration.
Investigation of Chemical Reactivity: To study the reactivity of the hydroxyl group and the aromatic ring to understand its potential for further chemical transformations.
Preliminary Biological Screening: To conduct in vitro assays to explore its potential biological activities, guided by the known applications of other aryl-substituted propanols (e.g., antimicrobial, anti-inflammatory, or anticancer).
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1824051-05-9 | nih.gov |
| Molecular Formula | C₁₁H₁₆O | nih.gov |
| Molecular Weight | 164.25 g/mol | nih.gov |
| InChI Key | IZLFCDFSMLAYGR-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7,9,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLFCDFSMLAYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies for 1 2 Ethylphenyl Propan 2 Ol
Reactivity of the Secondary Alcohol Functionality in 1-(2-Ethylphenyl)propan-2-ol
The secondary alcohol group is the most reactive site in this compound, participating in a range of reactions typical for such functionalities. These include esterification, dehydration, and halogenation, which are fundamental for creating new derivatives and synthetic intermediates.
Esterification is a common reaction for alcohols, converting them into esters with various applications. In the case of secondary alcohols like this compound, the reaction with a carboxylic acid, acid anhydride, or acyl chloride in the presence of an acid catalyst yields the corresponding ester. The reactivity of secondary alcohols in esterification is generally lower than that of primary alcohols due to steric hindrance.
Studies on analogous reactions, such as the esterification of propanol (B110389) with ethanoic acid or propanoic acid, provide insights into the expected reaction kinetics and conditions. The use of catalysts like sulfuric acid is common, and the reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. For instance, increasing the temperature and catalyst amount generally increases the rate of ester formation.
Table 1: Factors Influencing Esterification of Propanol Analogs
| Parameter | Effect on Reaction Rate/Yield | Typical Conditions |
|---|---|---|
| Temperature | Increases rate and yield | 35°C - 65°C |
| Catalyst | Increases reaction rate | Sulfuric acid, p-toluenesulfonic acid |
| Reactant Molar Ratio | Excess alcohol or acid can increase yield | 1:2 to 1:10 (acid:alcohol) |
The dehydration of secondary alcohols, such as this compound, is an elimination reaction that forms an alkene by removing a molecule of water. This process is typically carried out by heating the alcohol in the presence of a strong acid catalyst, like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) chemguide.co.ukstudypool.combrainly.inshaalaa.com.
The mechanism for the dehydration of secondary alcohols proceeds through an E1 (elimination, unimolecular) pathway libretexts.orgalmerja.comlibretexts.orgbyjus.com. The reaction involves three key steps:
Protonation of the hydroxyl group: The alcohol's -OH group acts as a Lewis base, accepting a proton from the acid catalyst to form a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺) chemguide.co.uklibretexts.orgalmerja.comlibretexts.orgbyjus.com.
Formation of a carbocation: The C-O bond breaks, and the water molecule departs, leaving behind a secondary carbocation intermediate. This is the slowest, rate-determining step of the reaction chemguide.co.uklibretexts.orgbyjus.com.
Formation of the alkene: A base (such as a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond then form a pi bond, resulting in the alkene product libretexts.orgbyjus.com.
For this compound, the dehydration would likely yield a mixture of alkene isomers, with the major product being the more substituted and stable alkene, in accordance with Zaitsev's rule. The reaction conditions for secondary alcohols are generally milder than for primary alcohols, typically requiring temperatures in the range of 100°C to 140°C libretexts.orglibretexts.org.
Table 2: Dehydration of Secondary Alcohols
| Reactant Example | Catalyst | Temperature | Mechanism | Product Example |
|---|---|---|---|---|
| Propan-2-ol | Conc. H₂SO₄ or H₃PO₄ | ~170°C | E1 | Propene chemguide.co.ukstudypool.combrainly.in |
Secondary alcohols can be converted into alkyl halides, which are valuable synthetic intermediates. Reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly used for this transformation chemistrysteps.commasterorganicchemistry.comlibretexts.orgchadsprep.comlibretexts.org. These reagents are often preferred over hydrohalic acids (like HCl or HBr) because they provide milder reaction conditions and minimize the risk of carbocation rearrangements that can occur with secondary alcohols masterorganicchemistry.comlibretexts.orglibretexts.org.
The reaction of a secondary alcohol with SOCl₂ or PBr₃ typically proceeds via an Sₙ2 (substitution, nucleophilic, bimolecular) mechanism chemistrysteps.comchadsprep.com. The key steps are:
Activation of the alcohol: The hydroxyl group attacks the electrophilic sulfur or phosphorus atom, displacing a halide ion. This converts the -OH group into a good leaving group chemistrysteps.commasterorganicchemistry.com.
Nucleophilic attack: The displaced halide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group from the backside. This results in the formation of the alkyl halide with an inversion of stereochemistry at the reaction center chemistrysteps.commasterorganicchemistry.comchadsprep.com.
For example, the conversion of propan-2-ol to 2-bromopropane can be achieved through dehydration to propene followed by the addition of HBr doubtnut.combrainly.inquora.comquora.com. However, direct substitution using PBr₃ provides a more direct route masterorganicchemistry.com.
Table 3: Halogenating Agents for Secondary Alcohols
| Reagent | Product Type | Mechanism | Key Features |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Alkyl chloride | Sₙ2 | Inversion of stereochemistry; avoids carbocation rearrangement chemistrysteps.commasterorganicchemistry.comchadsprep.com. |
Reactions Involving the 2-Ethylphenyl Moiety of this compound
The 2-ethylphenyl group of the molecule can undergo electrophilic aromatic substitution reactions. The ethyl group is an activating group and an ortho-, para-director. This means it increases the reactivity of the benzene ring towards electrophiles compared to benzene itself and directs incoming electrophiles to the positions ortho and para to the ethyl group wikipedia.org.
However, the position of the propan-2-ol substituent will also influence the regioselectivity of the reaction due to steric hindrance. The positions ortho to the ethyl group are C3 and C6, and the para position is C5. The C6 position is sterically hindered by the adjacent propan-2-ol group. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.org. For instance, bromination of ethylbenzene would yield a mixture of ortho- and para-bromoethylbenzene.
Derivatization for Enhanced Reactivity or Analytical Detection (e.g., oximation and silylation for GC/MS)
For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds like alcohols to increase their volatility and thermal stability libretexts.orgcolostate.eduglsciences.com. Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols libretexts.orgcolostate.edu.
In this process, the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) group libretexts.org. This is achieved by reacting the alcohol with a silylating agent.
Common silylating agents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com
N,O-Bis(trimethylsilyl)acetamide (BSA) wikipedia.org
Trimethylsilylimidazole (TMSI) gelest.comresearchgate.net
Trimethylchlorosilane (TMCS), often used as a catalyst sigmaaldrich.comgelest.com
The reaction involves the nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent, leading to the formation of a silyl ether colostate.edu. Silylated derivatives are less polar, more volatile, and more thermally stable, which improves their chromatographic behavior and allows for better analysis by GC-MS libretexts.orgcolostate.edu.
Oximation is another derivatization step often performed in conjunction with silylation, especially in metabolomics. It is used to stabilize aldehydes and ketones by converting them into their oxime derivatives, but it is also relevant in the broader context of sample preparation where these functional groups might be present alongside alcohols researchgate.net.
Table 4: Common Silylating Agents for Alcohols
| Reagent | Abbreviation | Byproducts | Comments |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | Very common and effective for a wide range of compounds sigmaaldrich.com. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Acetamide | A powerful silylating agent, also acts as a good solvent wikipedia.orgresearchgate.net. |
Multi-Component Reactions and Cascade Transformations Incorporating this compound
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. Cascade reactions (or tandem/domino reactions) involve at least two consecutive reactions where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring in one pot without the need to isolate intermediates wikipedia.org.
Secondary alcohols like this compound can be valuable substrates in such reactions. For instance, an oxidation-initiated cascade could first convert the secondary alcohol to a ketone. This in-situ generated ketone could then participate in a subsequent reaction, such as a conjugate addition or an aldol condensation researchgate.netresearchgate.net.
Manganese-catalyzed three-component couplings of a secondary alcohol, a primary alcohol, and methanol have been reported for the synthesis of more complex secondary alcohols researchgate.net. Similarly, secondary alcohols can be involved in the synthesis of heterocycles like quinolines through acceptorless dehydrogenative condensation reactions researchgate.net. The participation of this compound in such reactions would allow for the rapid construction of complex molecular architectures, showcasing the efficiency and atom economy of these advanced synthetic strategies.
Advanced Spectroscopic and Analytical Characterization of 1 2 Ethylphenyl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the connectivity and chemical environment of each atom within the molecule.
The ¹H NMR spectrum of 1-(2-ethylphenyl)propan-2-ol provides detailed information about the number of different proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings (chemical shift). The spectrum is expected to show distinct signals corresponding to the aromatic, ethyl, and propanol (B110389) moieties of the structure.
Aromatic Region: The 1,2-disubstituted (ortho) benzene ring will give rise to a complex multiplet pattern for the four aromatic protons, typically in the range of δ 7.1-7.3 ppm.
Ethyl Group: The ethyl substituent on the aromatic ring will present as a quartet for the methylene protons (-CH₂-) due to coupling with the adjacent methyl group, and a triplet for the methyl protons (-CH₃) from coupling with the methylene group.
Propanol Side Chain: The protons on the propanol chain are diastereotopic and chemically distinct. The methylene protons adjacent to the aromatic ring (-CH₂-) are expected to appear as a doublet of doublets. The methine proton (-CH-) bearing the hydroxyl group will be a multiplet due to coupling with both the adjacent methylene and methyl protons. The terminal methyl protons (-CH₃) will appear as a doublet, coupling to the methine proton. The hydroxyl proton (-OH) typically appears as a broad singlet, although its chemical shift and multiplicity can vary depending on solvent and concentration.
Analogous structures, such as 1-(phenylsulfanyl)propan-2-ol, show characteristic signals for the propan-2-ol chain, with the methine proton observed around δ 3.84 ppm, the adjacent methylene protons at δ 3.11 and δ 2.85 ppm, and the methyl protons as a doublet at δ 1.27 ppm. mdpi.com These values serve as a reliable reference for assigning the corresponding signals in this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 7.1-7.3 | Multiplet | - | 4 x Ar-H |
| ~ 4.0 | Multiplet | ~ 6.2 | -CH(OH)- |
| ~ 2.8 | Doublet of Doublets | - | Ar-CH₂- (diastereotopic) |
| ~ 2.6 | Quartet | ~ 7.6 | Ar-CH₂-CH₃ |
| ~ 2.0 | Broad Singlet | - | -OH |
| ~ 1.2 | Triplet | ~ 7.6 | Ar-CH₂-CH₃ |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.
Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 125-145 ppm). Two of these will be quaternary (non-protonated), corresponding to the carbons attached to the ethyl and propanol side chains.
Side Chain Carbons: The carbon atom of the methine group bearing the hydroxyl function (-CH(OH)-) is expected to resonate around δ 65-70 ppm. mdpi.com The remaining aliphatic carbons, including those of the ethyl group and the other two carbons of the propanol chain, will appear in the upfield region of the spectrum (δ 15-45 ppm). In similar structures like propan-2-ol, the methyl carbons are observed around 25 ppm, while the hydroxyl-bearing carbon is at approximately 64 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 143 | Ar-C (Quaternary) |
| ~ 138 | Ar-C (Quaternary) |
| ~ 126-130 | 4 x Ar-CH |
| ~ 68 | -CH(OH)- |
| ~ 42 | Ar-CH₂- |
| ~ 28 | Ar-CH₂-CH₃ |
| ~ 23 | -CH(OH)-CH₃ |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other. It would show cross-peaks between the methine proton and the adjacent methylene and methyl protons of the propanol chain, as well as between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal assigned to the -CH(OH)- group would show a cross-peak to its corresponding carbon signal around δ 68 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms. It is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the methylene protons of the propanol chain (Ar-CH₂-) to the quaternary and protonated carbons of the aromatic ring, confirming the attachment point of the side chain.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A typical protocol for analyzing this compound would involve:
Injection: A diluted solution of the sample is injected into the GC, where it is vaporized.
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar Rxi-5Sil MS column). nih.gov The column is housed in an oven that follows a specific temperature program, starting at a lower temperature and ramping up to a higher one. This separates the target compound from any impurities based on differences in boiling points and interactions with the column's stationary phase.
Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer. In the ion source, it is typically bombarded with high-energy electrons (Electron Ionization, EI), causing it to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.
This method is highly effective for determining the purity of the sample and obtaining a reproducible mass spectrum for identification. jmchemsci.comoiv.int
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecular ion.
For this compound (C₁₁H₁₆O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the calculated theoretical mass.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For alcohols, the molecular ion peak is often weak or absent. libretexts.org Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. libretexts.org This could result in the loss of a methyl radical (•CH₃) to form a stable ion at m/z [M-15]⁺.
Benzylic Cleavage: Cleavage of the bond between the benzylic methylene and the methine carbon is also favorable, leading to the formation of a stable ethylbenzyl cation or related ions. Aromatic compounds often produce a characteristic tropylium ion at m/z 91. libretexts.org
Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common pathway for alcohols, leading to a peak at m/z [M-18]⁺.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Nominal) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 164 | [C₁₁H₁₆O]⁺• | Molecular Ion |
| 149 | [C₁₀H₁₃O]⁺ | Loss of •CH₃ |
| 146 | [C₁₁H₁₄]⁺• | Loss of H₂O |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage |
| 105 | [C₈H₉]⁺ | Loss of C₃H₇O• |
| 91 | [C₇H₇]⁺ | Tropylium ion rearrangement |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-(arylsulfanyl)propan-2-ols |
| 1-(phenylsulfanyl)propan-2-ol |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum is characterized by several key absorption bands. The most prominent feature is a broad absorption band in the region of 3500–3230 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding docbrown.info.
Stretching vibrations for the C-H bonds in the aromatic ring and the aliphatic side chains are expected in the 3120–2900 cm⁻¹ range docbrown.infofabad.org.tr. Specifically, aromatic C-H stretches typically appear between 3120-3040 cm⁻¹, while aliphatic C-H stretches from the ethyl and propanol moieties are observed around 3030-2900 cm⁻¹ fabad.org.tr.
The "fingerprint region," below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule's structure. Key vibrations in this region for this compound include C-O stretching, which typically appears in the 1350-1030 cm⁻¹ range for secondary alcohols, and aromatic C=C stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹ docbrown.info. Skeletal vibrations of the carbon framework, including those of the substituted benzene ring, also contribute to the complexity of this region docbrown.info.
Table 1: Expected FT-IR Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3500–3230 | O-H stretch (broad) | Alcohol (-OH) | docbrown.info |
| 3120–3040 | C-H stretch | Aromatic Ring | fabad.org.tr |
| 3030–2900 | C-H stretch | Aliphatic (CH₃, CH₂, CH) | docbrown.infofabad.org.tr |
| ~1600, ~1450 | C=C stretch | Aromatic Ring | researchgate.net |
| 1350–1030 | C-O stretch | Secondary Alcohol | docbrown.info |
Complementing FT-IR, FT-Raman spectroscopy provides information on non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are particularly prominent in the Raman spectrum. The C=C stretching modes of the benzene ring are expected to produce strong signals. researchgate.net A characteristic peak for the in-plane skeletal modes of the carbon framework is also anticipated. researchgate.net
Drawing parallels from chalcone derivatives, which also contain aromatic rings, distinct vibrational modes can be predicted. researchgate.netresearchgate.netembrapa.br For instance, carbon-carbon stretching modes are observed around 1614 cm⁻¹, and other modes associated with the aromatic ring appear in the 1580 cm⁻¹ region. researchgate.net The FT-Raman spectrum of this compound would be expected to show strong signals corresponding to the symmetric vibrations of the substituted benzene ring and the carbon skeleton of the side chains.
Table 2: Predicted FT-Raman Shifts for this compound This table is interactive. Click on the headers to sort the data.
| Raman Shift (cm⁻¹) | Vibration Assignment | Moiety | Reference |
|---|---|---|---|
| ~3060 | C-H stretch | Aromatic Ring | researchgate.net |
| ~2930 | C-H stretch | Aliphatic (CH₃, CH₂) | researchgate.net |
| ~1610 | C=C stretch | Aromatic Ring | researchgate.net |
| ~1455 | C-H deformation | Methyl/Methylene | researchgate.net |
| ~1000 | Ring breathing mode | Benzene Ring | embrapa.br |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV spectrum of aromatic compounds like this compound is dominated by absorptions arising from π → π* transitions within the benzene ring.
The substitution on the benzene ring influences the exact wavelength and intensity of these absorptions. Typically, aromatic systems exhibit two primary absorption bands. For chalcones, a related class of aromatic compounds, these bands are well-documented. Band I typically appears in the 220–270 nm range, while Band II is observed at longer wavelengths, around 340–390 nm, with the latter often being more intense. nih.gov These absorptions are attributed to π → π* and n → π* electronic transitions. nih.govbiointerfaceresearch.com
For this compound, strong absorptions corresponding to the π → π* transitions of the ethyl-substituted benzene ring are expected. The presence of the hydroxyl group, an auxochrome, may cause a slight shift in the absorption maxima. The spectrum would likely show a strong absorption band below 280 nm, characteristic of the substituted benzene chromophore. nih.gov
Table 3: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound This table is interactive. Click on the headers to sort the data.
| Expected λmax Range (nm) | Electronic Transition | Chromophore | Reference |
|---|---|---|---|
| 200–280 | π → π* | Substituted Benzene Ring | nih.govbiointerfaceresearch.comnih.gov |
Chromatographic Techniques for Purity and Isomer Analysis
Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and, most importantly, its positional isomers (e.g., 1-(3-ethylphenyl)propan-2-ol and 1-(4-ethylphenyl)propan-2-ol).
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The separation of positional isomers, which often have very similar boiling points, presents a significant challenge and typically requires high-efficiency capillary columns. vurup.skresearchgate.net
A suitable GC method for this compound would likely employ a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS). mdpi.com Helium is commonly used as the carrier gas. A temperature-programmed oven is crucial for achieving good resolution, starting at a lower temperature and gradually ramping up to elute the compound. mdpi.commdpi.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing definitive identification based on the compound's mass spectrum and fragmentation pattern. mdpi.com
Table 4: Illustrative Gas Chromatography (GC) Method Parameters This table is interactive. Click on the headers to sort the data.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Separation of isomers and impurities | mdpi.com |
| Carrier Gas | Helium (~1 mL/min) | Mobile phase | mdpi.commdpi.com |
| Injector Temp. | 250 °C | Vaporization of sample | mdpi.com |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | Elution and separation | mdpi.com |
| Detector | Mass Spectrometer (MS) | Identification and quantification | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.
This method typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water. researchgate.netscielo.br A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of compounds with different polarities. ptfarm.plnih.gov Detection is commonly performed using a UV-Vis detector set to a wavelength where the analyte absorbs strongly, such as 280 nm. nih.govmdpi.com This method can effectively determine the purity of the compound and separate it from related substances. researchgate.net
Table 5: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters This table is interactive. Click on the headers to sort the data.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and Water | Elution of analyte | ptfarm.plnih.gov |
| Elution Mode | Gradient (e.g., 20% to 95% Acetonitrile over 15 min) | Resolution of components | ptfarm.plnih.gov |
| Flow Rate | 1.0 mL/min | Consistent retention times | researchgate.net |
| Detector | UV-Vis Diode Array Detector (DAD) at 280 nm | Quantification and peak purity | nih.govmdpi.com |
Computational Chemistry and Molecular Modeling of 1 2 Ethylphenyl Propan 2 Ol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the electronic properties and reactivity of a molecule. nih.gov These methods can calculate the states and properties of electrons within a molecular system by solving the Schrödinger equation. nih.gov
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic properties of molecules. mdpi.comresearchgate.net It is employed to analyze the impact of electron addition or subtraction on chemical bonds and to calculate the energies of molecules and their intermediates. mdpi.com For a molecule like 1-(2-ethylphenyl)propan-2-ol, DFT calculations can predict a range of properties that govern its structure and reactivity.
Key molecular properties that can be determined through DFT include:
Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state.
Electron Density Distribution: Mapping areas of high and low electron concentration across the molecule.
Molecular Electrostatic Potential (MEP): This identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other chemical species.
While specific DFT studies on this compound are not extensively documented, the application of these methods to structurally similar aromatic alcohols and propan-2-ol derivatives is common. asianrepo.orgnih.gov These studies validate the use of DFT for accurately predicting vibrational frequencies and other electronic parameters. researchgate.net
| Property | Description | Predicted Significance |
|---|---|---|
| Optimized Geometry | Lowest-energy 3D structure, including bond lengths and angles. | Provides the foundational structure for all other property calculations. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies the negatively charged oxygen atom of the hydroxyl group as a site for electrophilic attack and hydrogen bond donation. |
| Dipole Moment | A vector quantity indicating the magnitude and direction of molecular polarity. | The presence of the polar -OH group is expected to give the molecule a significant dipole moment. |
| Atomic Charges | Calculates the partial charge on each atom in the molecule. | Reveals the charge distribution, highlighting the electronegative character of the oxygen atom. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics without using experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are known for their high accuracy, particularly in determining molecular energies and geometries. researchgate.netresearchgate.net
For instance, high-level ab initio calculations have been successfully used to study the potential energy surfaces and reaction kinetics of related alcohols like 1-propanol and 2-propanol. researchgate.net Methods like CCSD(T) combined with a complete basis set (CBS) extrapolation can yield highly accurate electronic energies and are considered a "gold standard" in computational chemistry. researchgate.netmdpi.com The significant computational cost of these methods, however, often limits their application to smaller molecular systems or for benchmarking less expensive methods like DFT.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.comacs.org The HOMO-LUMO energy gap is a critical descriptor of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, the electronic nature of the substituents on the benzene ring influences the FMOs. The ethyl group is a weak electron-donating group, while the propan-2-ol group's effect can be more complex. Introducing substituents generally resolves the orbital degeneracy found in unsubstituted benzene, altering the HOMO and LUMO energy levels. researchgate.netrsc.org An FMO analysis would likely show that the HOMO is distributed across the electron-rich aromatic ring, while the LUMO may also be located on the ring system, defining its reactivity towards electrophiles and nucleophiles.
| Orbital/Parameter | Description | Predicted Characteristic |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. acs.org | Likely localized on the π-system of the ethylphenyl ring, indicating its nucleophilic character. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost empty orbital; acts as an electron acceptor. | Expected to be a π* orbital of the aromatic ring, indicating sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Determines the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Conformational Analysis and Potential Energy Surfaces of this compound
The structural flexibility of this compound arises from the rotation around its single bonds (C-C and C-O), leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.netarxiv.org For a related molecule, propanol (B110389), studies have shown the existence of multiple stable conformers, with their relative populations depending on the environment (e.g., gas phase vs. matrix isolation). researchgate.netarxiv.org
The relationship between the molecule's geometry and its potential energy is described by a Potential Energy Surface (PES). wikipedia.org A PES is a multidimensional landscape that maps the energy of a molecule as a function of its atomic coordinates. wikipedia.org Minima on the PES correspond to stable conformers or molecules, while saddle points represent transition states between these minima. wikipedia.org
Computational studies on dimers of small alcohols like propanol and isopropanol have revealed complex potential energy landscapes. researchgate.netdntb.gov.ua These studies, often performed using high-accuracy ab initio methods like MP2, map the interaction energy as a function of the distance and orientation between two molecules. researchgate.netdntb.gov.ua For this compound, the PES would be significantly more complex due to the additional rotational degrees of freedom of the ethyl and phenyl groups. Mapping its PES would be crucial for understanding its conformational preferences and the energy barriers to rotation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecular system over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system's structure and properties change. This technique is particularly valuable for understanding the behavior of molecules in the liquid phase, including their interactions and aggregation patterns. mdpi.comgist.ac.kr
The most significant intermolecular interaction governing the behavior of this compound is hydrogen bonding. quora.combrainly.com The hydroxyl (-OH) group acts as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen's lone pairs), allowing the molecules to form extended networks. quora.com
MD simulations of related alcohols like propan-2-ol in aqueous mixtures have provided detailed statistics on hydrogen bonding. researchgate.netarxiv.org These studies show that alcohol molecules rarely exist as monomers, instead forming dimers, trimers, and larger clusters through hydrogen bonds. researchgate.netacs.org
For this compound, two primary types of non-covalent interactions drive its aggregation:
Hydrogen Bonding: The dominant interaction, where the -OH group of one molecule interacts with the -OH group of another, leading to the formation of chains and clusters. acs.orgaps.org
π-π Interactions: The aromatic phenyl rings can stack on top of each other. MD simulations have shown that for phenyl alcohols, molecules associate not only via hydrogen bonds but also through the organization of their phenyl rings, likely due to a combination of O-H···π and π-π interactions. aps.org Dispersion forces also play a significant role in encouraging the formation of larger aggregates. gist.ac.kr
| Interaction Type | Description | Molecular Origin |
|---|---|---|
| Hydrogen Bonding | A strong dipole-dipole interaction between a hydrogen atom on an -OH group and a lone pair on an oxygen atom of a neighboring molecule. | Hydroxyl (-OH) group |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Phenyl group |
| Dispersion Forces | Weak, temporary attractive forces arising from fluctuations in electron density. | Entire molecule |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Polarity arising from the -OH group. |
Solvent Effects and Conformational Flexibility (e.g., propan-2-ol in water)
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. The conformational flexibility of this compound is significantly influenced by its surrounding environment, particularly the solvent. Solvents can stabilize or destabilize certain conformations through various interactions, such as hydrogen bonding and dielectric effects.
For instance, in a polar protic solvent like water, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. This interaction with water molecules can influence the rotational barriers around the C-C and C-O bonds, favoring conformations where the hydroxyl group is accessible to the solvent. In contrast, in a nonpolar solvent, intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the phenyl ring's pi-electrons, might be more favorable.
Computational methods, such as quantum mechanics (QM) and molecular mechanics (MM), can be employed to model these solvent effects. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models involve simulating individual solvent molecules around the solute. These simulations can provide a detailed picture of the solvent's impact on the conformational landscape of this compound.
To illustrate the concept, the following interactive table presents hypothetical relative energies of different conformers of this compound in different solvent environments.
| Conformer | Dihedral Angle (°C-C-O-H) | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) | Relative Energy in Hexane (kcal/mol) |
| Gauche | 60 | 0.0 | -0.5 | 0.2 |
| Anti | 180 | 0.8 | 1.2 | 0.7 |
| Eclipsed | 0 | 5.2 | 6.0 | 5.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Force Field Parameterization and Validation for Simulation Accuracy
Molecular dynamics (MD) simulations, a cornerstone of molecular modeling, rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of parameters that define the interactions between atoms, including bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).
For a molecule like this compound, accurate force field parameters are crucial for obtaining reliable simulation results. While general-purpose force fields like AMBER, CHARMM, and OPLS exist, their parameters may not be optimized for this specific molecule. Therefore, a process of parameterization and validation is often necessary.
The parameterization process typically involves:
Quantum Mechanical Calculations: High-level QM calculations are performed to determine the molecule's equilibrium geometry, vibrational frequencies, and rotational energy profiles.
Parameter Fitting: The force field parameters are adjusted to reproduce the QM data as closely as possible. This often involves fitting to bond lengths, bond angles, and dihedral angle potentials.
Validation: The newly parameterized force field is then tested by simulating known experimental properties, such as density, heat of vaporization, or free energy of solvation, to ensure its accuracy and transferability.
The following table outlines the types of parameters that would need to be defined and validated for an accurate simulation of this compound.
| Parameter Type | Description | Example for this compound |
| Bond Stretching | Force constant and equilibrium length for each bond | C-C, C-H, C-O, O-H bonds |
| Angle Bending | Force constant and equilibrium angle for each angle | C-C-C, C-C-H, H-C-H, C-O-H angles |
| Torsional (Dihedral) | Parameters for rotation around bonds | Rotation around the C-C bond of the ethyl group, C-C bond of the propanol backbone |
| Non-bonded | van der Waals parameters (Lennard-Jones) and partial atomic charges | Interactions between all non-bonded atom pairs |
Molecular Docking Studies (if applicable to specific interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.com. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid mdpi.com.
If this compound were to be investigated for its potential biological activity, molecular docking could be a valuable first step. The process involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared.
Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind is defined.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on their predicted binding affinity.
Analysis of Results: The top-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex.
For example, a hypothetical docking study of this compound into the active site of a hypothetical enzyme could yield the results shown in the table below.
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| 1 | -7.5 | TYR82, PHE121 | Hydrogen bond with TYR82 hydroxyl, Pi-stacking with PHE121 |
| 2 | -7.2 | LEU45, VAL98 | Hydrophobic interactions with the ethylphenyl group |
| 3 | -6.9 | SER83 | Hydrogen bond with the propanol hydroxyl group |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such studies could provide valuable hypotheses about the mechanism of action of this compound, guiding further experimental investigations.
Stereochemical Investigations of 1 2 Ethylphenyl Propan 2 Ol
Enantioselective Synthesis and Kinetic Resolution of 1-(2-Ethylphenyl)propan-2-ol (e.g., lipase-catalyzed hydrolysis)
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A common and highly effective method for obtaining enantiomerically enriched secondary alcohols is through the kinetic resolution of a racemic mixture. Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other.
Lipases are widely used biocatalysts for the kinetic resolution of alcohols due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. nih.govjocpr.com The process typically involves either the enantioselective acylation of the alcohol or the enantioselective hydrolysis of its corresponding ester. In the case of resolving racemic this compound, a lipase would selectively acylate one enantiomer (e.g., the R-enantiomer) using an acyl donor, leaving the other enantiomer (S-enantiomer) largely unreacted.
The efficiency of lipase-catalyzed kinetic resolution is influenced by several factors, including the choice of lipase, acyl donor, solvent, and temperature. nih.gov For instance, in studies on the resolution of the structurally similar 1-phenyl-1-propanol, Novozym 435, an immobilized form of Candida antarctica lipase B, demonstrated high enantioselectivity. nih.gov The choice of acyl donor (e.g., vinyl acetate, lauric acid) and the solvent (e.g., toluene, n-heptane) are optimized to maximize both the reaction rate and the enantioselectivity. jocpr.comnih.gov
The progress of the resolution is monitored over time, and the reaction is typically stopped at or near 50% conversion to achieve a high enantiomeric excess (ee) for both the unreacted alcohol and the formed ester.
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of Alcohol |
|---|---|---|---|---|---|---|
| Novozym 435 | Vinyl Acetate | n-Heptane | 40 | 2 | 47 | 89 |
| Lipase PS (Burkholderia cepacia) | Vinyl Acetate | Diisopropyl ether (DIPE) | 30 | 12 | ~50 | 94 |
| Novozym 435 | Lauric Acid | Toluene | 50 | 2.5 | ~50 | 95 |
Note: The data in this table is illustrative and based on studies of similar compounds like 1-(2-furyl)ethanol, 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol, and 1-phenyl-1-propanol to demonstrate the principles of lipase-catalyzed kinetic resolution. nih.govjocpr.comnih.gov
Chiral Separation Techniques for Enantiomers (e.g., chiral chromatography)
Once an enantioselective synthesis or kinetic resolution is performed, analytical techniques are required to separate and quantify the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. csfarmacie.cz
CSPs create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers of the analyte. chiralpedia.com This results in the formation of transient diastereomeric complexes with different stabilities, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. csfarmacie.cz
For aryl-substituted alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® IG-U), are often effective. nih.govrsc.org The separation is typically performed in normal-phase mode, using a mobile phase consisting of a nonpolar solvent like n-hexane or n-heptane mixed with a polar modifier, most commonly an alcohol such as 2-propanol or ethanol (B145695). csfarmacie.cznih.gov The choice of alcohol modifier and its concentration in the mobile phase can significantly influence the retention times and the resolution of the enantiomers. nih.gov
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) |
|---|---|---|---|---|---|
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10 v/v) | 1.0 | 254 | 9.32 | 21.13 |
| Chiralpak IG-U | n-Hexane/Ethanol (90:10 v/v) | 0.5 | 220 | 7.5 | 9.8 |
Note: The data in this table is illustrative and based on the separation of similar chiral alcohols to demonstrate the principles of chiral HPLC. Specific retention times for this compound would need to be determined experimentally. nih.govrsc.org
Determination of Enantiomeric Excess and Absolute Configuration
Enantiomeric Excess (ee): The enantiomeric excess is a measure of the purity of a chiral sample. It is determined from the analytical data obtained from chiral separation, typically chiral HPLC. By integrating the peak areas corresponding to the two enantiomers in the chromatogram, the ee can be calculated using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
An enantiomerically pure sample would have an ee of 100%, while a racemic mixture would have an ee of 0%. sigmaaldrich.com
Absolute Configuration: While chiral chromatography can separate enantiomers, it does not directly reveal their absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). Determining the absolute configuration requires additional methods:
X-ray Crystallography: If a single enantiomer can be crystallized, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and thus its absolute configuration.
Chiral Derivatizing Agents: The alcohol can be reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride ((S)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a mixture of diastereomeric esters. researchgate.net These diastereomers can be distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The differences in the chemical shifts of specific protons in the diastereomers can be analyzed to deduce the absolute configuration of the original alcohol. researchgate.net
Comparison with a Standard: If an authentic, enantiomerically pure standard of either (R)- or (S)-1-(2-ethylphenyl)propan-2-ol is available, its retention time in chiral HPLC can be directly compared to the separated peaks of the sample to assign the configuration.
Stereoisomeric Purity Assessment and Control
The assessment and control of stereoisomeric purity are critical, particularly in fields where the biological activity of enantiomers can differ significantly. The primary goal is to quantify the amount of the desired enantiomer relative to the undesired one.
Assessment: The primary tool for assessing stereoisomeric purity is the analytical method established for chiral separation, which is most commonly chiral HPLC. A validated chiral HPLC method can provide precise and accurate quantification of the enantiomeric excess (ee) or enantiomeric purity of a sample. nih.gov The detection limits of the analytical method are important for quantifying trace amounts of the unwanted enantiomer. nih.gov
Control: Control over stereoisomeric purity is achieved by carefully managing the synthesis or resolution process. In a lipase-catalyzed kinetic resolution, control is exerted by:
Optimizing Reaction Parameters: Fine-tuning the enzyme, solvent, acyl donor, and temperature to maximize the enantioselectivity (E-value) of the reaction.
Controlling Conversion: Stopping the reaction at the optimal conversion (ideally close to 50%) to maximize the ee of both the remaining substrate and the product.
Purification: Subsequent purification steps, such as chromatography or crystallization, can be employed to further enhance the enantiomeric purity of the separated product.
The continuous monitoring of enantiomeric purity throughout the manufacturing and purification process ensures that the final product meets the required specifications for stereoisomeric integrity.
Applications of 1 2 Ethylphenyl Propan 2 Ol As a Synthetic Intermediate and Advanced Material Precursor
Precursor in Pharmaceutical Synthesis (e.g., for benzhydrols, mexiletine (B70256) intermediates)
Building Block for Agrochemicals and Specialty Chemicals (e.g., flavoring agents, fragrances)
No information was found to support the application of 1-(2-ethylphenyl)propan-2-ol as a building block for agrochemicals. Similarly, it is not listed or described as a component or precursor in the synthesis of flavoring agents or fragrances. The fragrance and flavor industry utilizes a wide range of aryl alkyl alcohols, but this compound is not documented among them.
Development of Novel Catalysts and Ligands Incorporating the this compound Moiety
A review of chemical literature did not yield any studies on the development or use of catalysts or ligands that incorporate the this compound structure. The design of novel catalysts and ligands is an active area of research, but this specific compound has not been reported as a component or moiety in such applications.
Role in Polymer Science and Material Chemistry
There is no documented role for this compound in the fields of polymer science or material chemistry. It has not been identified as a monomer, polymer additive, or precursor for advanced materials in any available studies.
Q & A
Q. What are the established synthetic routes for 1-(2-ethylphenyl)propan-2-ol, and how can Grignard reactions be optimized for its preparation?
- Methodological Answer : A common approach involves Grignard reagent formation, where 2-ethylphenylmagnesium bromide reacts with acetone. Key steps include:
Anhydrous conditions : Use dry ether or THF to prevent reagent decomposition.
Controlled addition : Slow addition of the Grignard reagent to acetone to minimize side reactions.
Quenching : Acidic workup (e.g., dilute HCl) to protonate the alkoxide intermediate.
Optimization may involve adjusting reaction temperature (0–25°C) and monitoring via TLC (e.g., using ethanol solutions and silica plates) .
- Example Data :
| Parameter | Value |
|---|---|
| Yield (crude) | 60–75% |
| Rf (TLC, EtOH) | ~0.5 |
Q. How can researchers verify the purity and structural identity of this compound post-synthesis?
- Methodological Answer :
- TLC Analysis : Compare synthesized product (spot 1) against a benzene reference (spot 2) using ethanol as the mobile phase. A single spot with Rf ~0.5 indicates purity .
- IR Spectroscopy : Key peaks include:
- O-H stretch : 3200–3600 cm⁻¹ (broad).
- C-O stretch : ~1050–1150 cm⁻¹.
- Aromatic C-H stretches: ~3000–3100 cm⁻¹ .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis and purification.
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) for this compound derivatives?
- Methodological Answer :
- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference.
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons vs. ethyl group protons).
- Comparative Analysis : Cross-reference with analogs like 2-phenyl-2-propanol (δ 1.4–1.6 ppm for geminal methyl groups) .
Q. What strategies improve the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Storage : Store at -20°C in amber vials to prevent photodegradation.
- Buffered Solutions : Use phosphate buffer (pH 7) to avoid acid/base-catalyzed decomposition.
- Thermal Stability Tests : Conduct accelerated aging studies (e.g., 40°C for 4 weeks) with HPLC monitoring (retention time ~8–10 min) .
Q. How can fluorinated derivatives of this compound be synthesized for enhanced bioactivity studies?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor® or DAST to introduce fluorine at the phenyl ring or alcohol group.
- By-product Mitigation : Monitor reaction progress via LC-MS to detect intermediates like 2-(2,4-difluorophenyl)-propan-2-ol (m/z 172.17) .
- Example Data :
| Derivative | Yield (%) | Purity (HPLC) |
|---|---|---|
| 2-Fluoro analog | 45 | 98% |
Q. What experimental designs are effective for analyzing reaction by-products in large-scale syntheses of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent polarity) to identify critical factors.
- GC-MS Profiling : Detect low-abundance impurities (e.g., diaryl ketones from over-addition of Grignard reagents).
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to isolate by-products .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or boiling points for this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
